molecular formula C25H40N8O2 B607129 Dipyridamole tripiperidine CAS No. 16982-40-4

Dipyridamole tripiperidine

Cat. No. B607129
CAS RN: 16982-40-4
M. Wt: 484.65
InChI Key: QYMDDAUYVDAXDI-UHFFFAOYSA-N
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Description

Dipyridamole is a platelet inhibitor chemically described as 2,2’,2’‘,2’‘’- [(4,8-Dipiperidinopyrimido [5,4- d ]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol . It is an intensely yellow crystalline powder or needles . It is very soluble in methanol, alcohol, and chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate . It is used as an adjunct to coumarin anticoagulants in the prevention of postoperative thromboembolic complications of cardiac valve replacement .


Synthesis Analysis

A series of dipyridamole analogues were synthesized with systematic modification and evaluated as ENT1 inhibitors by flow cytometry . Compounds with much higher potency were identified, the best being 2,6-bis (diethanolamino)-4,8-diheptamethyleneiminopyrimido [5,4- d ]pyrimidine (13) with a Ki of 0.49 nM compared to a Ki of 308 nM for dipyridamole .


Molecular Structure Analysis

The molecular formula of Dipyridamole tripiperidine is C25H40N8O2 . The molecular weight is 484.6 g/mol .


Physical And Chemical Properties Analysis

Dipyridamole tripiperidine has a molecular formula of C25H40N8O2 and an average mass of 484.638 Da .

Scientific Research Applications

  • Coronary Vessel Dilation and Nucleotide Metabolism : Dipyridamole dilates coronary vessels and alters the metabolism of adenosine and adenine nucleotides in cardiac muscle, which is evident in hypoxic hearts. It decreases the loss of adenosine and adenosine triphosphate (ATP) in these conditions, contributing to its coronary dilator action (Stafford, 1967).

  • Cancer Chemotherapy Modulation : Dipyridamole modulates the activity of several chemotherapeutic agents, enhancing their therapeutic index. It alters cancer cell sensitivity through cellular and biochemical mechanisms, pointing out potential clinical applications in cancer treatment (Goel & Howell, 1991).

  • Pleiotropic Actions in Stroke Prevention : It inhibits platelet aggregation, elevates cAMP and cGMP levels, and prevents platelet aggregation. These actions might offer therapeutic benefits in secondary stroke prevention in combination with aspirin, and it has anti-inflammatory, anti-oxidant, and anti-proliferative actions (Balakumar et al., 2014).

  • Antioxidant Activity and Lipid Peroxidation Inhibition : Dipyridamole and its derivatives exhibit antioxidant activity and inhibit lipid peroxidation in membrane systems. The strength of this activity is correlated with the chemical structure of the derivatives (Nepomuceno et al., 1997).

  • Impact on Proton Transport in Bacterial Systems : Dipyridamole significantly slows the kinetics of proton transfer in bacterial systems, affecting the structural-dynamic state of membrane proteins involved in proton-transport processes (Knox et al., 2000).

  • Role in Enhancing Nucleoside Transporter Inhibitory Activity : Synthesis and evaluation of dipyridamole analogues have identified compounds with much higher potency as equilibrative nucleoside transporter inhibitors, important for vasodilator activity (Lin & Buolamwini, 2007).

  • Radical Scavenging Activity in Cardiovascular Treatment : Dipyridamole demonstrates chain-breaking antioxidant activity in polar aqueous mediums, highlighting its role in cardiovascular disease treatment through an electron-transfer mechanism (Barzegar, 2012).

  • Thromboresistance in Biomaterials : Photochemical coupling of dipyridamole to polyurethane surfaces improves thromboresistance, suggesting potential applications in the development of artificial blood vessel prostheses (Aldenhoff et al., 1997).

Safety And Hazards

Dipyridamole tripiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Future Directions

There is growing evidence in rat models of dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of dipyridamole in CAD and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

properties

IUPAC Name

2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N8O2/c34-18-16-33(17-19-35)25-27-21-20(23(29-25)31-12-6-2-7-13-31)26-24(32-14-8-3-9-15-32)28-22(21)30-10-4-1-5-11-30/h34-35H,1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMDDAUYVDAXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168763
Record name Dipyridamole tripiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyridamole tripiperidine

CAS RN

16982-40-4
Record name Dipyridamole tripiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyridamole tripiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPYRIDAMOLE TRIPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5E8A3VNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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